molecular formula C18H12ClN3O3S2 B11125538 2-chloro-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 469879-41-2

2-chloro-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11125538
CAS No.: 469879-41-2
M. Wt: 417.9 g/mol
InChI Key: CVUPONFTHMHUSK-JYRVWZFOSA-N
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Description

2-chloro-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrimidin-4-one core, a thiazolidinone moiety, and a furan ring

Preparation Methods

The synthesis of 2-chloro-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. The synthetic route often starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidinone and furan moieties. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

2-chloro-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications are being explored due to its biological activity.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazolidinone and furan moieties may play a role in binding to biological targets, while the pyrido[1,2-a]pyrimidin-4-one core may be involved in the compound’s overall activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds include other pyrido[1,2-a]pyrimidin-4-one derivatives and thiazolidinone-containing molecules. Compared to these compounds, 2-chloro-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical and biological properties.

Properties

CAS No.

469879-41-2

Molecular Formula

C18H12ClN3O3S2

Molecular Weight

417.9 g/mol

IUPAC Name

(5Z)-5-[(2-chloro-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H12ClN3O3S2/c1-10-4-2-6-21-15(10)20-14(19)12(16(21)23)8-13-17(24)22(18(26)27-13)9-11-5-3-7-25-11/h2-8H,9H2,1H3/b13-8-

InChI Key

CVUPONFTHMHUSK-JYRVWZFOSA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)Cl

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)Cl

Origin of Product

United States

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